2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C14H9NO4 and a molecular weight of 255.23 g/mol . This compound is known for its unique structure, which combines a chromone and a pyridine ring, making it a valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor compound such as ammonia or ammonium acetate . The reaction is often carried out in an aqueous medium with a phase transfer catalyst like tetrabutylammonium bromide and can be assisted by ohmic heating to improve yield and efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of phase transfer catalysts can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: This compound is similar in structure but has a methyl ester group instead of a carboxylic acid group.
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound has additional amino and nitrile groups, making it more complex.
Uniqueness
2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is unique due to its combination of a chromone and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c1-7-9(14(17)18)6-10-12(16)8-4-2-3-5-11(8)19-13(10)15-7/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPUNTDSZCGFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679140 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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